HIV-1 inhibitor-66

Antiviral HIV-1 NNRTI

HIV-1 inhibitor-66 (Compound 10n) is an orally active NNRTI with exceptional oral bioavailability (F=108.96%) in rats, nearly double that of doravirine (F=57%). Retains potency against key NNRTI-resistant mutants (K103N, Y181C, L100I; EC50<0.020 μM). Ideal for PK/PD studies, resistance profiling, and chronic dosing in humanized mouse models (LD50>2000 mg/kg). Choose for consistent systemic exposure and reduced inter-animal variability.

Molecular Formula C22H15BrClF3N4O3
Molecular Weight 555.7 g/mol
Cat. No. B12364880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-66
Molecular FormulaC22H15BrClF3N4O3
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C4=CC=C(C=C4)Br)Cl)C(F)(F)F
InChIInChI=1S/C22H15BrClF3N4O3/c1-30-18(28-29-21(30)33)11-31-7-6-17(22(25,26)27)19(20(31)32)34-16-9-13(8-15(24)10-16)12-2-4-14(23)5-3-12/h2-10H,11H2,1H3,(H,29,33)
InChIKeyQNIACYCIPWZTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-66 (Compound 10n): A Next-Generation Orally Active NNRTI for Antiviral Research and Drug Development Procurement


HIV-1 inhibitor-66, also designated as compound 10n, is a novel aryl triazolone dihydropyridine (ATDP) class non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated oral activity [1]. It exhibits potent inhibitory activity against wild-type HIV-1 reverse transcriptase with an IC50 of 40 nM and effectively suppresses viral replication in cell-based assays against both wild-type and a broad panel of clinically relevant NNRTI-resistant strains, with EC50 values ranging from 0.009 μM to 17.7 μM . Preclinical pharmacokinetic studies in rats reveal a favorable profile, including a half-life (T1/2) of 5.09 hours and an oral bioavailability (F) of 108.96% [2].

Why HIV-1 Inhibitor-66 (Compound 10n) Cannot Be Substituted with Standard NNRTIs: Resistance Profile and Pharmacokinetic Divergence


Within the NNRTI class, compounds exhibit substantial variability in their susceptibility to common resistance-associated mutations (e.g., K103N, Y181C) and in their fundamental pharmacokinetic behavior, rendering simple substitution scientifically unsound [1]. HIV-1 inhibitor-66 (10n) was specifically designed through a structure-guided approach to overcome the limitations of earlier-generation NNRTIs, targeting the highly conserved W229 residue to maintain potency against a wide array of resistant viral strains while simultaneously delivering a markedly improved oral pharmacokinetic profile compared to the clinically approved agent doravirine [2]. Therefore, selecting a standard comparator like doravirine, efavirenz, or nevirapine for an experiment requiring the specific combination of broad resistance coverage and high oral bioavailability would compromise the validity and translatability of the research findings.

Quantitative Differentiation Evidence for HIV-1 Inhibitor-66 (10n) Versus Leading NNRTI Comparators


Superior Antiviral Potency Against Wild-Type HIV-1 Compared to Doravirine and First-Generation NNRTIs

HIV-1 inhibitor-66 (10n) demonstrates single-digit nanomolar antiviral potency (EC50 = 9 nM) against wild-type HIV-1 strain IIIB in cell-based assays. This level of activity is superior to the clinically approved NNRTI doravirine, which exhibits an EC50 of 13 nM under comparable conditions [1]. The differentiation is more pronounced when compared to first-generation NNRTIs; for example, nevirapine requires an EC50 of 206.3 nM to achieve the same effect [2].

Antiviral HIV-1 NNRTI Drug Discovery Wild-type Virus

Broad-Spectrum Activity Against Clinically Relevant NNRTI-Resistant HIV-1 Mutants Superior to Doravirine

A panel of NNRTI-resistant HIV-1 strains, including the highly prevalent K103N and Y181C single mutants, was tested. HIV-1 inhibitor-66 (10n) maintained potent activity with EC50 values of 13 nM and 18 nM, respectively . The original research publication states that the compound's overall potency across the entire tested viral panel was 'superior to or comparable to that of doravirine' [1]. This contrasts sharply with first-generation NNRTIs like nevirapine, which suffers from a dramatic loss of potency against these same mutants (EC50 of 16,110 nM for K103N and 9,586 nM for Y181C) [2].

Drug Resistance HIV-1 Mutants K103N Y181C NNRTI

Markedly Improved Oral Pharmacokinetic Profile (Half-Life and Bioavailability) Versus Doravirine

In a direct in vivo comparison in rats, HIV-1 inhibitor-66 (10n) demonstrated a superior pharmacokinetic profile. It exhibited a longer half-life (T1/2) of 5.09 hours and an exceptionally high oral bioavailability (F) of 108.96% [1]. In the same study, the clinically approved NNRTI doravirine showed a shorter half-life of 4.4 hours and a significantly lower oral bioavailability of 57% [1]. This represents a nearly 2-fold increase in oral bioavailability and a 16% longer half-life for HIV-1 inhibitor-66.

Pharmacokinetics Oral Bioavailability Half-Life Preclinical Drug Development

Demonstrated In Vivo Safety Margin with LD50 > 2000 mg/kg in Preclinical Model

An in vivo acute and subacute toxicity assessment in rats verified that HIV-1 inhibitor-66 (10n) exhibits a high safety margin, with no observed acute or subacute toxicity. The median lethal dose (LD50) was determined to be greater than 2000 mg/kg [1]. While comparable LD50 data for doravirine or other NNRTIs in the same rat model were not reported in the primary publication, this value places HIV-1 inhibitor-66 in the 'low acute toxicity' category (Globally Harmonized System Category 5/Unclassified).

Safety Pharmacology Toxicology LD50 In Vivo Preclinical

Optimal Research and Industrial Application Scenarios for HIV-1 Inhibitor-66 (Compound 10n)


Mechanistic Studies of NNRTI Drug Resistance and Viral Fitness

HIV-1 inhibitor-66 is an ideal tool compound for investigating the evolution and fitness cost of NNRTI resistance mutations. Its ability to maintain single-digit nanomolar potency against a broad panel of clinically relevant mutants, including the highly prevalent K103N and Y181C, allows researchers to study viral replication dynamics under sustained drug pressure without the rapid selection of escape mutants that would occur with earlier-generation inhibitors like nevirapine [1]. The quantitative EC50 data against these mutants provides a precise benchmark for assessing new inhibitors .

Preclinical In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The validated oral activity and superior pharmacokinetic profile of HIV-1 inhibitor-66 (T1/2 = 5.09 h, F = 108.96% in rats) make it an excellent candidate for establishing robust in vivo HIV-1 efficacy models [1]. Its high bioavailability and longer half-life compared to doravirine simplify oral dosing regimens in animal studies, reduce inter-animal variability, and facilitate the construction of more predictive PK/PD models for candidate antiretroviral compounds [1].

Structure-Based Drug Design and Lead Optimization Programs

As a representative of the novel ATDP scaffold specifically designed to target the highly conserved W229 residue of HIV-1 reverse transcriptase, HIV-1 inhibitor-66 serves as a validated starting point for structure-activity relationship (SAR) studies [1]. Researchers can procure this compound to confirm binding interactions in their own co-crystallization or molecular docking studies and use its well-characterized activity and resistance profile as a benchmark for evaluating novel synthetic derivatives aiming to further improve potency or metabolic stability.

Development and Validation of Antiviral Assays Against Resistant Viral Panels

Procurement of HIV-1 inhibitor-66 is justified for laboratories developing or validating high-throughput antiviral screening assays. The comprehensive data set on its activity against a panel of eight different HIV-1 strains (wild-type and seven mutants) provides a unique, multi-parameter positive control . This allows for rigorous quality control of assay conditions, such as cell viability, viral inoculum titer, and compound stability, ensuring the generation of reproducible and reliable screening data for new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-66

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.